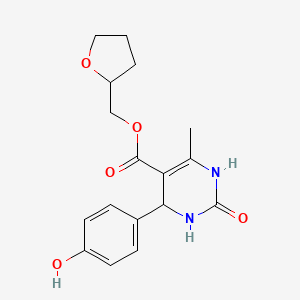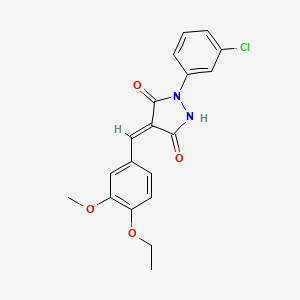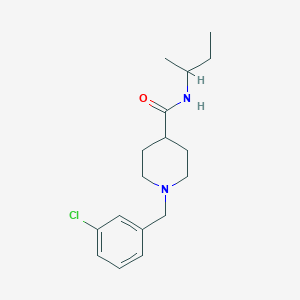![molecular formula C23H31N5O3 B5173903 N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5173903.png)
N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, also known as NAPA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAPA is a synthetic derivative of the endogenous cannabinoid anandamide and is known to interact with the endocannabinoid system in the body.
Wirkmechanismus
N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is known to interact with the endocannabinoid system in the body, specifically with the CB1 and CB2 receptors. It acts as a partial agonist at the CB1 receptor and a full agonist at the CB2 receptor. This interaction leads to the modulation of various physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and modulate immune function. Additionally, N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have analgesic and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide in lab experiments is its specificity for the endocannabinoid system. This allows researchers to study the effects of modulating this system without affecting other physiological processes. Additionally, N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide. One area of interest is the development of novel therapeutic applications for N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, particularly in the fields of neurology and oncology. Additionally, further research is needed to fully understand the mechanisms of action of N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide and its effects on various physiological processes. Finally, the development of more efficient and effective synthesis methods for N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide may help to facilitate its use in future research.
Synthesemethoden
The synthesis of N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide involves the reaction of anandamide with N-acetyl-L-alanine and 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid, followed by the addition of 4-phenylbutanoic acid. The reaction is carried out in the presence of a coupling agent and a base, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been studied extensively for its potential therapeutic applications in a variety of fields, including neurology, immunology, and oncology. In neurology, N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases such as multiple sclerosis. In oncology, N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-[2-[1-[(2S)-2-acetamidopropanoyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-17(25-18(2)29)23(31)27-15-12-20(13-16-27)28-21(11-14-24-28)26-22(30)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,11,14,17,20H,6,9-10,12-13,15-16H2,1-2H3,(H,25,29)(H,26,30)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMDOPXCVXBVQN-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5173820.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5173826.png)


![4-(2,5-dimethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173845.png)
![4-[4-(allyloxy)benzyl]morpholine hydrochloride](/img/structure/B5173850.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5173874.png)
![N-(4-ethylphenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5173877.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5173880.png)
![3-benzyl-5-{2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5173885.png)
![1,1'-methylenebis{3-[3-(dimethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5173898.png)

![6-{[2-(3,4-dimethylphenoxy)ethyl]thio}-9H-purine](/img/structure/B5173911.png)